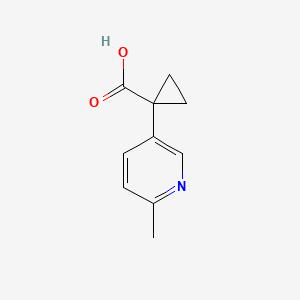
N-(difluoromethyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(difluoromethyl)-N-methylbenzamide is an organic compound that features a benzamide core with difluoromethyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(difluoromethyl)-N-methylbenzamide typically involves the introduction of the difluoromethyl group to a benzamide precursor. One common method is the reaction of benzamide with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation . The reaction conditions often include the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the development of cost-effective and environmentally friendly methods is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(difluoromethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated benzamide derivatives, while substitution reactions can introduce various functional groups to the benzamide core.
Aplicaciones Científicas De Investigación
N-(difluoromethyl)-N-methylbenzamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Mecanismo De Acción
The mechanism of action of N-(difluoromethyl)-N-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the compound may modulate signaling pathways by inhibiting or activating key enzymes involved in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(difluoromethyl)-N-methylbenzamide include other difluoromethylated benzamides and fluorinated amides. Examples include N-trifluoromethylbenzamide and N-difluoromethylformamide .
Uniqueness
This compound is unique due to the presence of both difluoromethyl and methyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
933994-74-2 |
|---|---|
Fórmula molecular |
C9H9F2NO |
Peso molecular |
185.17 g/mol |
Nombre IUPAC |
N-(difluoromethyl)-N-methylbenzamide |
InChI |
InChI=1S/C9H9F2NO/c1-12(9(10)11)8(13)7-5-3-2-4-6-7/h2-6,9H,1H3 |
Clave InChI |
KLBWQBNLTJLIAA-UHFFFAOYSA-N |
SMILES canónico |
CN(C(F)F)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


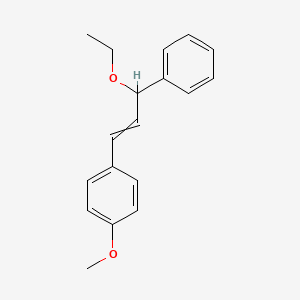
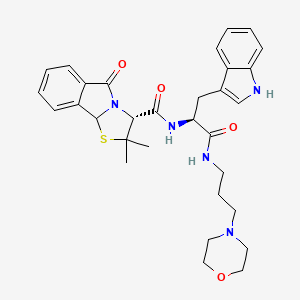
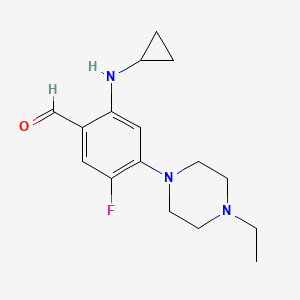
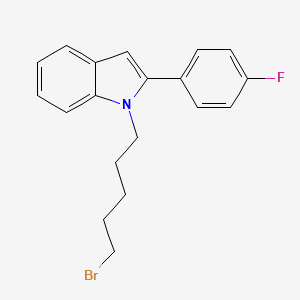

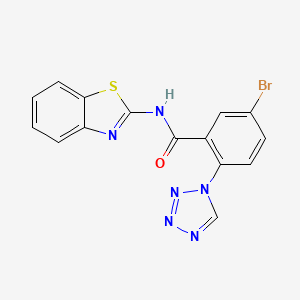

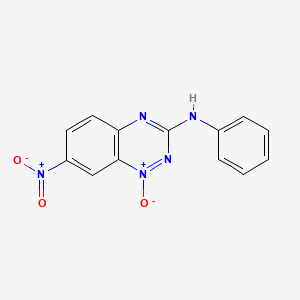

![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)

![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
